molecular formula C16H28O5 B13811766 Propanetriol, 1-(3,5,5-trimethylcyclohexyl)ether, 2,3-diacetate CAS No. 63715-96-8

Propanetriol, 1-(3,5,5-trimethylcyclohexyl)ether, 2,3-diacetate

Cat. No.: B13811766
CAS No.: 63715-96-8
M. Wt: 300.39 g/mol
InChI Key: SRXIDOKQJSNPIT-UHFFFAOYSA-N
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Description

3-[(3,3,5-Trimethylcyclohexyl)oxy]-1,2-propanediol 1,2-diacetate is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its reactivity and versatility. This compound is characterized by the presence of a 3,3,5-trimethylcyclohexyl group attached to a 1,2-propanediol backbone, with two acetate groups attached to the diol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3,3,5-Trimethylcyclohexyl)oxy]-1,2-propanediol 1,2-diacetate typically involves the reaction of 3,3,5-trimethylcyclohexanol with epichlorohydrin to form the corresponding glycidyl ether. This intermediate is then reacted with acetic anhydride under acidic conditions to yield the final diacetate product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

3-[(3,3,5-Trimethylcyclohexyl)oxy]-1,2-propanediol 1,2-diacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(3,3,5-Trimethylcyclohexyl)oxy]-1,2-propanediol 1,2-diacetate is used in several scientific research fields:

Mechanism of Action

The mechanism of action of 3-[(3,3,5-Trimethylcyclohexyl)oxy]-1,2-propanediol 1,2-diacetate involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, leading to the formation of active metabolites. It may also interact with cellular membranes, affecting their properties and functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(3,3,5-Trimethylcyclohexyl)oxy]-1,2-propanediol 1,2-diacetate is unique due to its combination of a bulky cyclohexyl group and two acetate groups, providing distinct reactivity and versatility in various chemical reactions and applications .

Properties

CAS No.

63715-96-8

Molecular Formula

C16H28O5

Molecular Weight

300.39 g/mol

IUPAC Name

[2-acetyloxy-3-(3,3,5-trimethylcyclohexyl)oxypropyl] acetate

InChI

InChI=1S/C16H28O5/c1-11-6-14(8-16(4,5)7-11)20-10-15(21-13(3)18)9-19-12(2)17/h11,14-15H,6-10H2,1-5H3

InChI Key

SRXIDOKQJSNPIT-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CC(C1)(C)C)OCC(COC(=O)C)OC(=O)C

Origin of Product

United States

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